3-(Methylamino)pyrazine-2-carbonitrile 3-(Methylamino)pyrazine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 63352-06-7
VCID: VC21509880
InChI: InChI=1S/C6H6N4/c1-8-6-5(4-7)9-2-3-10-6/h2-3H,1H3,(H,8,10)
SMILES: CNC1=NC=CN=C1C#N
Molecular Formula: C6H6N4
Molecular Weight: 134.14g/mol

3-(Methylamino)pyrazine-2-carbonitrile

CAS No.: 63352-06-7

Cat. No.: VC21509880

Molecular Formula: C6H6N4

Molecular Weight: 134.14g/mol

* For research use only. Not for human or veterinary use.

3-(Methylamino)pyrazine-2-carbonitrile - 63352-06-7

Specification

CAS No. 63352-06-7
Molecular Formula C6H6N4
Molecular Weight 134.14g/mol
IUPAC Name 3-(methylamino)pyrazine-2-carbonitrile
Standard InChI InChI=1S/C6H6N4/c1-8-6-5(4-7)9-2-3-10-6/h2-3H,1H3,(H,8,10)
Standard InChI Key UZALWJYZYLTEMI-UHFFFAOYSA-N
SMILES CNC1=NC=CN=C1C#N
Canonical SMILES CNC1=NC=CN=C1C#N

Introduction

Structural Information and Basic Properties

3-(Methylamino)pyrazine-2-carbonitrile features a pyrazine ring with a methylamino group at position 3 and a carbonitrile (cyano) group at position 2. This arrangement of functional groups creates a molecule with unique electronic and chemical properties.

Identification and Physical Properties

The compound possesses the following key identifiers and properties:

PropertyValue
Chemical FormulaC₆H₆N₄
Molecular Weight134.14 g/mol
CAS Number63352-06-7
SMILESCNC1=NC=CN=C1C#N
InChIInChI=1S/C6H6N4/c1-8-6-5(4-7)9-2-3-10-6/h2-3H,1H3,(H,8,10)
InChIKeyUZALWJYZYLTEMI-UHFFFAOYSA-N
Melting Point149-150°C

The compound is characterized by its nitrile functional group, which is a versatile handle for further chemical transformations, and the methylamino group, which can participate in hydrogen bonding interactions .

Spectroscopic Properties

NMR spectroscopic data for 3-(Methylamino)pyrazine-2-carbonitrile has been cataloged in metabolomic databases. According to the Biological Magnetic Resonance Data Bank (BMRB), 1D ¹H NMR spectra of this compound have been recorded under standard conditions (1mM in DMSO, at 298K, pH 6.0) using a Bruker Avance 600MHz spectrometer . The spectroscopic profile provides valuable information for compound identification and purity assessment.

Predicted Collision Cross Section Data

Mass spectrometry collision cross-section (CCS) data provides important information about the three-dimensional shape and size of molecules. For 3-(Methylamino)pyrazine-2-carbonitrile, the following predicted CCS values have been reported:

Adductm/zPredicted CCS (Ų)
[M+H]⁺135.06653129.6
[M+Na]⁺157.04847141.8
[M+NH₄]⁺152.09307134.2
[M+K]⁺173.02241132.7
[M-H]⁻133.05197124.0
[M+Na-2H]⁻155.03392134.5
[M]⁺134.05870128.8
[M]⁻134.05980128.8

These values are useful for analytical method development and can aid in the identification of the compound in complex mixtures using ion mobility mass spectrometry techniques .

Synthesis and Preparation Methods

While the search results don't provide a direct synthetic route specifically for 3-(Methylamino)pyrazine-2-carbonitrile, several approaches can be inferred from the synthesis of related compounds.

Related Preparative Methods

The preparation of related compounds like methyl 3-amino-2-pyrazinecarboxylate (a potential precursor) has been documented. This ester can be synthesized from alkali metal salts of 3-aminopyrazine-2-carboxylic acid by reaction with methyl bromide in dimethylformamide or dimethylacetamide under mild conditions (30-50°C) . This method achieves high selectivity and yields of around 86.9%.

The transformation of such esters to nitriles would typically involve conversion to amides followed by dehydration, which could be a viable route to our target compound.

Structural Analogs and Related Compounds

Several structural analogs of 3-(Methylamino)pyrazine-2-carbonitrile have been reported in the literature, each with variations in substituents that can significantly affect their chemical and biological properties.

Key Structural Analogs

CompoundMolecular FormulaCAS NumberKey Differences
3-Amino-6-methylpyrazine-2-carbonitrileC₆H₆N₄584049Methyl group at position 6 instead of methylamino at position 3
6-Bromo-3-(methylamino)pyrazine-2-carbonitrileC₆H₅BrN₄641020Additional bromo substituent at position 6
3-(Ethylamino)pyrazine-2-carbonitrileC₇H₈N₄N/AEthylamino group instead of methylamino
3-Chloropyrazine-2-carbonitrileC₅H₂ClN₃55557-52-3Chloro substituent instead of methylamino group
3-Amino-6-(dimethoxymethyl)pyrazine-2-carbonitrileC₈H₁₀N₄O₂64440-77-3Dimethoxymethyl group at position 6 and amino group at position 3

These structural analogs offer insights into structure-activity relationships and potential applications of the compound class .

Structure-Property Relationships

The methylamino group at position 3 of the pyrazine ring introduces important properties to the molecule. This secondary amine functionality can:

  • Serve as a hydrogen bond donor, potentially enhancing interactions with biological targets

  • Modify the electronic properties of the pyrazine ring, affecting its reactivity and stability

  • Provide a handle for further chemical modifications

  • Influence the compound's solubility and membrane permeability profiles

The carbonitrile group at position 2 contributes to the compound's electronic properties and serves as a versatile functional group for further transformations in organic synthesis .

Applications and Biological Activity

The research surrounding 3-(Methylamino)pyrazine-2-carbonitrile and its structural analogs indicates several potential applications, particularly in medicinal chemistry.

Synthetic Building Block

3-(Methylamino)pyrazine-2-carbonitrile serves as an important intermediate in the synthesis of more complex heterocyclic compounds with potential biological activities. Its reactive functional groups—particularly the nitrile functionality—make it valuable in medicinal chemistry for constructing larger molecular entities with tailored properties .

Analytical Methods for Identification and Characterization

Various analytical techniques can be employed for the identification and characterization of 3-(Methylamino)pyrazine-2-carbonitrile.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about this compound. 1H NMR can identify the aromatic protons of the pyrazine ring, the methyl group protons, and the N-H proton of the methylamino group. 13C NMR would typically show signals for the carbonitrile carbon (~120 ppm), the aromatic carbons of the pyrazine ring, and the methyl carbon .

Infrared (IR) spectroscopy can identify the characteristic C≡N stretching frequency of the nitrile group (typically around 2200-2240 cm⁻¹) and the N-H stretching of the secondary amine.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry represents a powerful method for the identification and quantification of 3-(Methylamino)pyrazine-2-carbonitrile. The predicted collision cross-section data provided earlier can be particularly useful in developing ion mobility mass spectrometry methods for compound analysis .

Current Research and Future Directions

Research involving 3-(Methylamino)pyrazine-2-carbonitrile and related compounds continues to evolve, with several promising directions.

Medicinal Chemistry Applications

The development of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as CHK1 inhibitors represents a significant research focus. These compounds have been optimized for potency, selectivity, and improved ADME properties. Ongoing research aims to enhance oral bioavailability and minimize hERG channel inhibition, which is associated with cardiac toxicity .

Synthetic Methodology Development

New synthetic routes to pyrazine-2-carbonitrile derivatives continue to be explored. For example, the documented conversion of 3-aminopyrazine-2-carboxamide to various pyrazine-2-carbonitrile derivatives using reagents like dimethylformamide, phosphoryl chloride, and triethyl orthoformate offers valuable approaches for accessing these compounds .

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